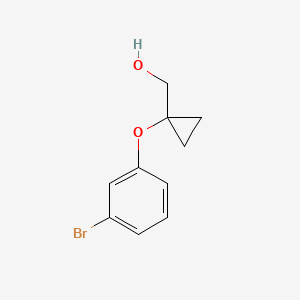
(1-(3-Bromophenoxy)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Bromophenoxy)cyclopropyl)methanol: is an organic compound with the molecular formula C10H11BrO2 It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a bromophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenoxy)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
- The reaction mixture is heated to a specific temperature, usually around 80-100°C , for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography .
Cyclopropylmethanol: reacts with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(3-Bromophenoxy)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents such as or can be used under anhydrous conditions.
Substitution: Reagents such as or can be used under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1-(3-Bromophenoxy)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: Used in the production of specialty chemicals and intermediates. It can be used in the development of new polymers or as a component in coatings and adhesives.
Wirkmechanismus
The mechanism of action of (1-(3-Bromophenoxy)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- (1-(4-Bromophenoxy)cyclopropyl)methanol
- (1-(3-Chlorophenoxy)cyclopropyl)methanol
- (1-(3-Methylphenoxy)cyclopropyl)methanol
Comparison: (1-(3-Bromophenoxy)cyclopropyl)methanol is unique due to the presence of the bromine atom at the 3-position of the phenoxy group. This structural feature can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications or provide distinct advantages in specific research contexts.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
[1-(3-bromophenoxy)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |
InChI-Schlüssel |
USQULASCMWRDRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)OC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


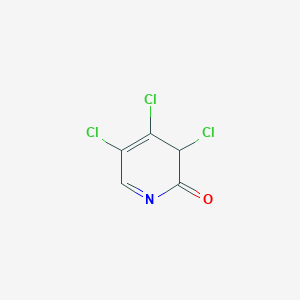

![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)
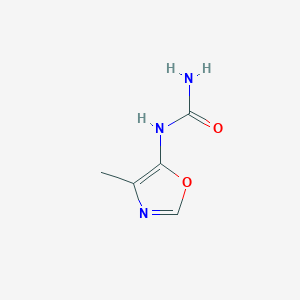


![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)
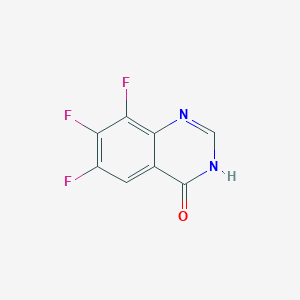

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)

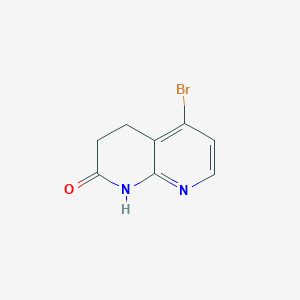
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)
